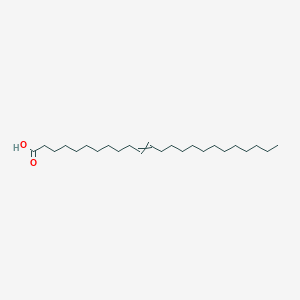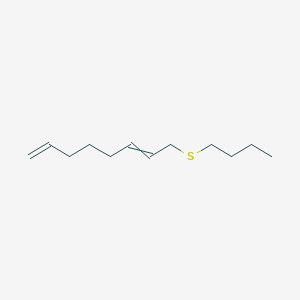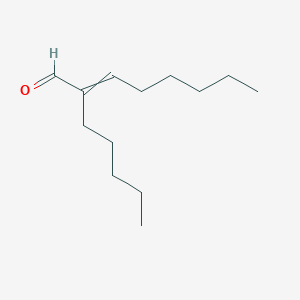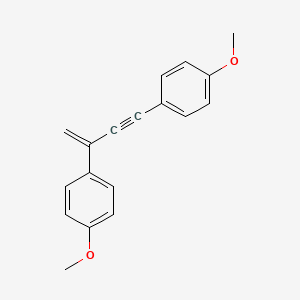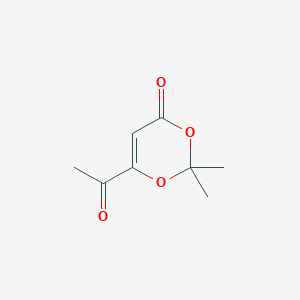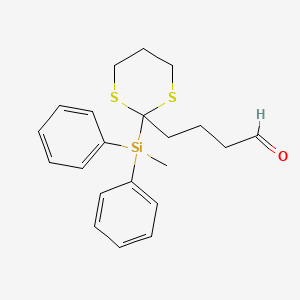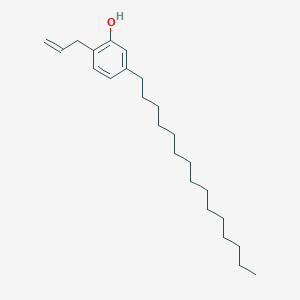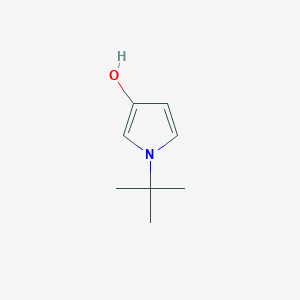
1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- is a heterocyclic organic compound with the molecular formula C8H13NO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a hydroxyl group (-OH) at the third position of the pyrrole ring and a tert-butyl group (1,1-dimethylethyl) at the first position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring. For the specific synthesis of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-, tert-butylamine can be used as the amine source .
Industrial production methods often involve the use of catalytic processes to enhance yield and selectivity. For example, the use of iron(III) chloride as a catalyst in the condensation of 2,5-dimethoxytetrahydrofuran with tert-butylamine can produce the desired compound under mild reaction conditions .
Analyse Des Réactions Chimiques
1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1H-Pyrrol-3-one derivatives.
Reduction: The compound can be reduced to form 1H-Pyrrol-3-amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole,2-(1,1-dimethylethyl)-: This compound lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-: This compound contains a pyrazole ring instead of a pyrrole ring, leading to distinct chemical properties and applications.
1H-Pyrrole, 1,3-dimethyl-: This compound has methyl groups at the first and third positions, which alters its chemical behavior compared to 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-.
The uniqueness of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
134410-08-5 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-tert-butylpyrrol-3-ol |
InChI |
InChI=1S/C8H13NO/c1-8(2,3)9-5-4-7(10)6-9/h4-6,10H,1-3H3 |
Clé InChI |
GCPFTQUSBKRZBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=CC(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


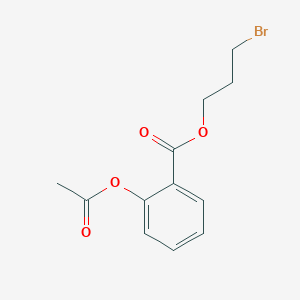
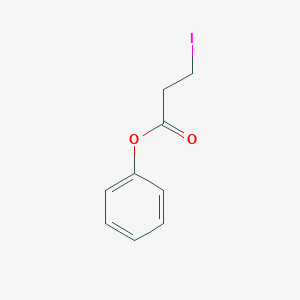
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
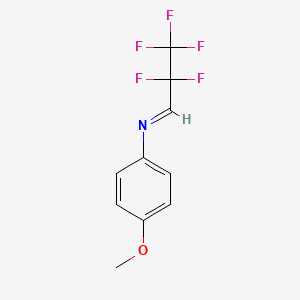
![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
